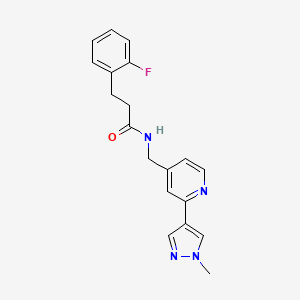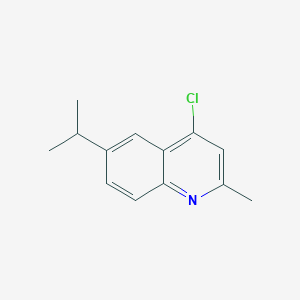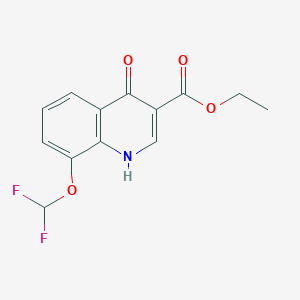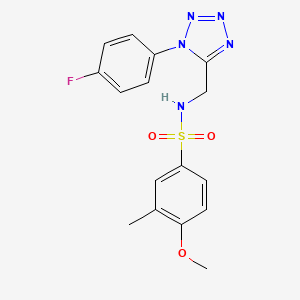![molecular formula C19H22N4O6S B2944418 Ethyl 4-(2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 851129-83-4](/img/structure/B2944418.png)
Ethyl 4-(2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions:
Initial Synthesis:
Begin with 2,3-dihydrobenzo[b][1,4]dioxin as the starting material.
The key intermediate, 5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-thiol, can be prepared by reacting 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid with thiosemicarbazide under appropriate conditions.
The intermediate is then acylated to produce 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetic acid.
Finally, ethyl 4-(2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is synthesized by coupling this intermediate with piperazine-1-carboxylate under mild conditions.
Industrial Production Methods:
Industrial production typically involves the large-scale synthesis of intermediates followed by their efficient coupling reactions.
Optimized reaction conditions such as appropriate catalysts, solvents, temperature control, and purification techniques (like crystallization and chromatography) ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: Can undergo oxidation at the sulfur atom, forming sulfoxide or sulfone derivatives.
Reduction: Reduction of the oxadiazole ring could result in a more hydrogenated, less aromatic compound.
Substitution: The compound can undergo nucleophilic substitution at the ethyl or piperazine moiety, providing various analogs for different purposes.
Common Reagents and Conditions:
Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents like sodium borohydride or hydrogen gas for reduction processes.
Nucleophiles for substitution reactions, typically under mild to moderate temperature conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted analogs depending on the nucleophile used.
科学的研究の応用
Chemistry:
Serves as a scaffold for synthesizing new compounds, aiding in the study of structure-activity relationships. Biology:
Potential use as a molecular probe for studying cellular pathways. Medicine:
Investigated for its potential as a pharmacological agent due to its unique structural features, possibly showing activity against various biological targets. Industry:
Application in the synthesis of specialty chemicals and materials, potentially useful in fields like material science and nanotechnology.
作用機序
The compound's mechanism of action typically involves interaction with specific molecular targets. Its structural features allow it to interact with enzymes, receptors, or other proteins, potentially modifying their activity or function. These interactions are driven by the presence of functional groups such as the oxadiazole ring and the piperazine moiety, which can form various bonds or engage in electronic interactions within biological systems.
類似化合物との比較
Ethyl 4-(2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperidine-1-carboxylate: Contains a piperidine ring instead of a piperazine ring, potentially resulting in different biological activity.
Methyl 4-(2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate: Substitution of the ethyl group with a methyl group could alter its physical and chemical properties.
Phenyl 4-(2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate: Presence of a phenyl group instead of ethyl can significantly change the compound's characteristics and uses.
Uniqueness:
The presence of both the oxadiazole ring and the 2,3-dihydrobenzo[b][1,4]dioxin moiety in conjunction with the piperazine carboxylate imparts unique steric and electronic properties. These properties could translate into distinctive biological activities or material characteristics, making it a valuable target for further exploration.
特性
IUPAC Name |
ethyl 4-[2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O6S/c1-2-26-19(25)23-7-5-22(6-8-23)16(24)12-30-18-21-20-17(29-18)13-3-4-14-15(11-13)28-10-9-27-14/h3-4,11H,2,5-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLVBCRYHCCRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2-Iodoethynyl)phenyl]methanol](/img/structure/B2944336.png)




![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2944343.png)
![ethyl 2-(2-((4-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2944344.png)
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2944345.png)
![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,3-dimethylquinoxalin-2-one](/img/structure/B2944351.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2944353.png)
![2-(((3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2944354.png)
![2-(2-(Diethylamino)ethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2944356.png)

